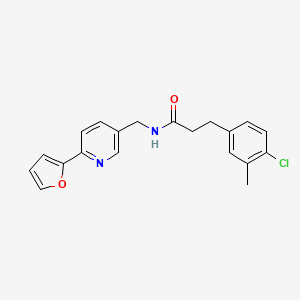

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-14-11-15(4-7-17(14)21)6-9-20(24)23-13-16-5-8-18(22-12-16)19-3-2-10-25-19/h2-5,7-8,10-12H,6,9,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZFAQYHUCGGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chloro-3-methylphenyl derivative, followed by the introduction of the furan and pyridine rings through a series of coupling reactions. The final step involves the formation of the propanamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound

Scientific Research Applications

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activities.

Structural Features and Substituent Effects

- Core Structure : All compounds share a propanamide backbone. Variations in aromatic/heterocyclic substituents dictate their physicochemical and biological profiles.

- Aromatic Ring Modifications: Target Compound: 4-Chloro-3-methylphenyl group. Fluorophenyl Analogs: Compounds like 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide () feature electron-withdrawing fluorine and sulfonamide groups, which may enhance hydrogen bonding with target receptors (e.g., TRPV1) .

- Trifluoromethylpyridine Analogs: Compounds in , and 9 have trifluoromethyl (-CF₃) groups at the pyridine’s 6-position, which increase metabolic stability and electronegativity . Alkoxy/Piperidine Substitutions: Derivatives with alkoxy (e.g., cyclopentylmethoxy) or piperidine groups () exhibit varied steric and electronic effects, modulating receptor affinity .

Key Observations :

- Yields : Fluorophenyl-propanamides with trifluoromethylpyridinyl groups (e.g., ) show moderate-to-high yields (44–85%), influenced by steric hindrance from bulky substituents .

- Melting Points : Higher melting points (e.g., 112–114°C in ) correlate with rigid substituents like cyclopentylmethoxy, while flexible chains (e.g., isopentyloxy in ) reduce crystallinity .

Stability and Metabolic Considerations

Biological Activity

The compound 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chloro-substituted aromatic ring, a furan moiety, and a pyridine derivative, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antitumor and antimicrobial agent. Below are key findings from various studies.

Antitumor Activity

- Mechanism of Action : The compound has shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. Specifically, it targets pathways involved in tumor growth and metastasis.

- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cells .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Preliminary tests indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It also showed antifungal activity.

- Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains such as Staphylococcus aureus and Escherichia coli were found to be in the range of 10 to 25 µM, suggesting effective inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | 5 - 15 | Induction of apoptosis |

| Lung Cancer Cells | 10 - 20 | Cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | 10 - 25 | Disruption of cell membrane integrity |

| Escherichia coli | 15 - 30 | Inhibition of bacterial protein synthesis | |

| Fungal Strains | 20 - 40 | Cell wall synthesis inhibition |

Case Studies

- In Vitro Studies : A study published in MDPI highlighted the compound's effectiveness against various cancer cell lines, demonstrating a clear dose-dependent response in cell viability assays .

- Antimicrobial Testing : Another investigation revealed that the compound was effective against common pathogens, with a notable effect on biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.